3-(Dimethylamino)cyclobutan-1-ol

Lipophilicity Membrane Permeability LogP

3-(Dimethylamino)cyclobutan-1-ol (CAS 18126-77-7) delivers a 97% pure, strained cyclobutane scaffold with a tertiary dimethylamino group, purpose-built for KRAS G12C inhibitor programs and PROTAC linker construction. Its rigid core imposes conformational restriction that enhances target selectivity and metabolic stability. A LogD (pH 7.4) of -1.62 provides balanced lipophilicity for intracellular engagement without excessive nonspecific binding. Supplied as a stereochemically undefined mixture for cost-effective early-stage SAR exploration. Ambient storage ensures long-term inventory stability. Secure your supply for scalable medicinal chemistry.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 18126-77-7
Cat. No. B1456704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)cyclobutan-1-ol
CAS18126-77-7
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCN(C)C1CC(C1)O
InChIInChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3
InChIKeyONAWMBIBGQABHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)cyclobutan-1-ol (CAS 18126-77-7): A Dual-Functional Cyclobutanol Building Block for Medicinal Chemistry and Targeted Protein Degradation


3-(Dimethylamino)cyclobutan-1-ol (CAS 18126-77-7) is a strained, four-membered carbocyclic alcohol bearing a tertiary dimethylamino substituent. It is predominantly supplied as a 97% pure solid and serves as a key synthetic intermediate in the construction of KRAS G12C mutant protein inhibitors [1], as well as in the preparation of cellular adhesion modulators [2]. Its rigid cyclobutane scaffold imposes conformational restriction, a feature increasingly exploited in drug design to enhance target selectivity and metabolic stability.

Why 3-(Dimethylamino)cyclobutan-1-ol Cannot Be Casually Substituted with Other Cyclobutanol Amines in Lead Optimization


Substitution of 3-(dimethylamino)cyclobutan-1-ol with a primary amine analog (e.g., 3-aminocyclobutanol) or a secondary amine analog (e.g., 3-(methylamino)cyclobutan-1-ol) fundamentally alters critical physicochemical parameters such as lipophilicity (LogP), basicity (pKa), and hydrogen-bonding capacity . These alterations directly impact membrane permeability, solubility, and target binding, thereby confounding structure-activity relationships (SAR). Furthermore, the stereochemical configuration (cis vs. trans) dictates storage stability and synthetic handling . The quantitative evidence presented below demonstrates that even minor structural modifications to the amino headgroup yield measurable differences in properties essential for reproducible research and scalable synthesis.

Quantitative Differentiation of 3-(Dimethylamino)cyclobutan-1-ol Against Primary, Secondary, and Isomeric Cyclobutanol Analogs


Lipophilicity (LogP) Differentiation: Intermediate Polarity Between Primary and Secondary Amine Analogs

The predicted ACD/LogP for 3-(dimethylamino)cyclobutan-1-ol is -1.14 . This value is nearly identical to the primary amine analog 3-aminocyclobutanol (ACD/LogP = -1.18) , but substantially more polar than the secondary amine analog 3-(methylamino)cyclobutan-1-ol, which has a predicted XLogP3 of -0.3 [1]. The 0.84 unit difference in LogP between the target compound and its methylamino counterpart represents a significant divergence in expected membrane permeability and distribution coefficient, critical for optimizing blood-brain barrier penetration or oral bioavailability in lead series.

Lipophilicity Membrane Permeability LogP

Basicity (pKa) Differentiation: Reduced Basicity of the Dimethylamino Group Alters Salt Formation and pH-Dependent Partitioning

The predicted pKa for the trans isomer of 3-(dimethylamino)cyclobutan-1-ol is 15.00±0.40 . In contrast, primary amines such as 3-aminocyclobutanol typically exhibit conjugate acid pKa values in the range of 10-11 [1]. This ~4-5 unit increase in basicity for the tertiary amine significantly reduces the degree of protonation at physiological pH (7.4), thereby increasing the unionized fraction and potentially enhancing passive membrane permeability. The measured ACD/LogD at pH 7.4 is -1.62 for the target compound versus -3.37 for the primary amine analog , confirming a ~1.75 unit higher LogD that translates to a greater than 50-fold increase in distribution coefficient at physiological pH.

pKa Basicity Salt Formation LogD

Volatility and Purification: Boiling Point Differential Impacts Distillation and Workup Procedures

The predicted boiling point of 3-(dimethylamino)cyclobutan-1-ol is 170.0±33.0 °C at 760 mmHg , which is 12.4 °C higher than that of the primary amine analog 3-aminocyclobutanol (157.6±33.0 °C) . This measurable difference arises from the increased molecular weight and altered intermolecular hydrogen-bonding network associated with the tertiary amine. While both compounds are typically purified by chromatography rather than distillation at scale, the higher boiling point of the dimethylamino derivative may affect rotary evaporation conditions and the removal of volatile impurities during workup, providing a practical consideration for process chemists.

Boiling Point Purification Distillation

Storage Stability and Handling: Isomeric Mixture Offers Ambient Storage Versus Cold Chain Requirements for Pure Trans Isomer

Vendor specifications indicate that the stereochemically undefined 3-(dimethylamino)cyclobutan-1-ol (CAS 18126-77-7) can be stored at room temperature [1], whereas the pure trans isomer (CAS 905821-42-3) requires storage at 0-8 °C . This 20+ °C difference in recommended storage temperature suggests that the isomeric mixture exhibits superior thermal stability under ambient conditions, reducing logistical complexity and cost for procurement and inventory management. The cis isomer (CAS 905823-35-0) is also reported to be stable at room temperature , but its procurement as a single enantiomer or diastereomer commands a higher price point than the racemic or stereochemically undefined mixture.

Storage Stability Procurement Handling

Optimal Research and Industrial Applications for 3-(Dimethylamino)cyclobutan-1-ol Based on Quantitative Differentiation


KRAS G12C Inhibitor Synthesis

3-(Dimethylamino)cyclobutan-1-ol is explicitly utilized as an intermediate in the synthesis of KRAS G12C mutant protein inhibitors, as disclosed in patent CN112778302A [1]. The strained cyclobutane ring and tertiary amine functionality contribute to the conformational constraint and binding interactions required for effective KRAS inhibition. The compound's LogD (pH 7.4) of -1.62, as established in Section 3, provides a balanced lipophilicity profile suitable for intracellular target engagement without excessive nonspecific binding. Procurement of the stereochemically undefined mixture (CAS 18126-77-7) is particularly cost-effective for early-stage medicinal chemistry exploration of this target class.

PROTAC Linker and Degrader Building Block

The compound is marketed as a 'Protein Degrader Building Block' by multiple vendors [2]. The rigid cyclobutane core provides a defined exit vector and restricts conformational freedom, which is advantageous for the rational design of PROTAC (Proteolysis Targeting Chimera) linkers. The dimethylamino group can serve as a synthetic handle for further functionalization (e.g., quaternization or oxidation to N-oxide) or as a solubilizing group. The ambient storage stability (Section 3, Evidence Item 4) facilitates bulk procurement and long-term inventory maintenance in medicinal chemistry laboratories.

Cellular Adhesion Modulator Development

3-(Dimethylamino)cyclobutan-1-ol has been claimed as a component in the synthesis of modulators of cellular adhesion, specifically targeting the CD11/CD18 family (e.g., LFA-1) [3]. The 0.84 unit lower LogP compared to the methylamino analog (Section 3, Evidence Item 1) may be deliberately leveraged to reduce off-target membrane interactions and improve aqueous solubility, critical parameters for injectable or cell-based assay formulations.

Technical Documentation Hub

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